molecular formula C7H11N3 B3231173 3-Propylpyrazin-2-amine CAS No. 1314932-87-0

3-Propylpyrazin-2-amine

Cat. No.: B3231173
CAS No.: 1314932-87-0
M. Wt: 137.18 g/mol
InChI Key: OCMKFCVEMJCTLD-UHFFFAOYSA-N
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Description

3-Propylpyrazin-2-amine is a nitrogen-containing heterocyclic compound with a pyrazine ring substituted with a propyl group at the third position and an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylpyrazin-2-amine typically involves the reaction of 3-propylpyrazine with ammonia or an amine source under suitable conditions. One common method is the catalytic hydrogenation of 3-propylpyrazine in the presence of ammonia, which results in the formation of this compound. Another approach involves the reaction of 3-propylpyrazine with an amine source such as ammonium chloride in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yields and purity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Propylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

3-Propylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrazin-2-amine: Similar structure but with a methyl group instead of a propyl group.

    3-Ethylpyrazin-2-amine: Similar structure but with an ethyl group instead of a propyl group.

    2-Aminopyrazine: Lacks the propyl group, only has an amino group at the second position.

Uniqueness

3-Propylpyrazin-2-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

3-propylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMKFCVEMJCTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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